1,5-Azulenedione, 3-[(4-methylphenyl)amino]-
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Overview
Description
1,5-Azulenedione, 3-[(4-methylphenyl)amino]- is a chemical compound that belongs to the class of azulene derivatives Azulene is a bicyclic aromatic hydrocarbon known for its deep blue color, which is unusual for hydrocarbons
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Azulenedione, 3-[(4-methylphenyl)amino]- typically involves the reaction of azulene derivatives with appropriate amines. One common method includes the condensation of azulene-1,5-dione with 4-methylaniline under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,5-Azulenedione, 3-[(4-methylphenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially changing its reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while substitution reactions can introduce various functional groups to the amino moiety.
Scientific Research Applications
1,5-Azulenedione, 3-[(4-methylphenyl)amino]- has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the development of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 1,5-Azulenedione, 3-[(4-methylphenyl)amino]- involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the target molecule.
Comparison with Similar Compounds
Similar Compounds
1,5-Azulenedione: The parent compound without the amino substitution.
3-[(4-methylphenyl)amino]azulene: A similar compound with a different substitution pattern.
Azulene derivatives: Various derivatives with different functional groups attached to the azulene core.
Uniqueness
1,5-Azulenedione, 3-[(4-methylphenyl)amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other azulene derivatives may not be suitable.
Properties
CAS No. |
161467-17-0 |
---|---|
Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
3-(4-methylanilino)azulene-1,5-dione |
InChI |
InChI=1S/C17H13NO2/c1-11-5-7-12(8-6-11)18-16-10-17(20)14-4-2-3-13(19)9-15(14)16/h2-10,18H,1H3 |
InChI Key |
MYDZCUIJLGAFHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=O)C3=CC=CC(=O)C=C32 |
Origin of Product |
United States |
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